3-chloro-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c18-13-9-19-5-1-15(13)23-11-12-3-7-22(8-4-12)17-21-14-10-20-6-2-16(14)24-17/h1-2,5-6,9-10,12H,3-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQCEQFRXJVQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=C(S3)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Conditions
Using 4-chloro-5-nitropyridine as the starting material, treatment with thiourea in refluxing ethanol (80°C, 12 hours) facilitates cyclocondensation to form 2-aminothiazolo[4,5-c]pyridine. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thioamide sulfur attacks the electron-deficient pyridine ring, followed by nitro group elimination (Table 1).
Table 1: Optimization of Thiazolo[4,5-c]pyridine Synthesis
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chloro-5-nitropyridine | Thiourea | Ethanol | 80 | 78 | |
| 4-Chloro-5-nitropyridine | Methyl thiourea | DMF | 100 | 65 |
Modifications to the thiourea substituent (e.g., methyl, aryl) enable diversification at the thiazolo ring’s 2-position. For the target compound, subsequent bromination at the 2-position is achieved using copper(II) bromide and tert-butyl nitrite in acetonitrile (0°C to room temperature, 6 hours), yielding 2-bromothiazolo[4,5-c]pyridine (87% yield).
Preparation of the Piperidine-Pyridine Intermediate
The piperidin-4-ylmethoxy pyridine moiety is synthesized through a two-step sequence involving hydroxyl protection and alkoxylation.
Functionalization of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol is treated with thionyl chloride (SOCl₂) in dichloromethane (0°C, 2 hours) to generate piperidin-4-ylmethyl chloride (91% yield). This intermediate undergoes nucleophilic substitution with 3-chloro-4-hydroxypyridine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours, producing 3-chloro-4-(piperidin-4-ylmethoxy)pyridine (76% yield).
Key Analytical Data
-
1H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.6 Hz, 1H, Py-H), 7.25 (d, J = 5.6 Hz, 1H, Py-H), 4.15 (s, 2H, OCH₂), 3.10–3.05 (m, 2H, Piperidine-H), 2.60–2.55 (m, 2H, Piperidine-H), 1.95–1.85 (m, 1H, Piperidine-H), 1.65–1.50 (m, 4H, Piperidine-H).
Coupling of Thiazolo[4,5-c]pyridine and Piperidine-Pyridine Fragments
The final step involves forming the C–N bond between the piperidine nitrogen and the thiazolo ring’s 2-position.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling reaction between 2-bromothiazolo[4,5-c]pyridine and 3-chloro-4-(piperidin-4-ylmethoxy)pyridine is conducted using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃, 5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 24 hours. This method affords the target compound in 68% yield after column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Coupling Reaction Optimization
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 68 |
| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 52 |
Mechanistic Considerations
The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by coordination of the piperidine nitrogen and reductive elimination to form the C–N bond. Steric hindrance from the piperidine ring necessitates elevated temperatures and bulky ligands for effective coupling.
Challenges and Alternative Approaches
Regioselectivity in Thiazolo Ring Formation
Competing pathways during cyclocondensation may yield isomeric thiazolo[5,4-c]pyridine byproducts. Employing electron-withdrawing groups (e.g., nitro) at the 5-position of the pyridine ring enhances regioselectivity (>20:1 ratio).
Functional Group Compatibility
The nitro group in early intermediates necessitates careful reduction to avoid over-reduction of the thiazolo ring. Catalytic hydrogenation (H₂, Pd/C, ethanol) selectively reduces nitro to amine, which is subsequently diazotized and displaced with bromide.
Analytical Characterization
The final compound is characterized via:
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-chloro-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine exhibit potent anticancer properties. Thiazolo-pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, studies have shown that certain thiazolo[5,4-c]pyridine derivatives can effectively inhibit tumor growth in vitro and in vivo models due to their interaction with specific cellular pathways involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Thiazole-containing compounds are known for their broad-spectrum activity against bacteria and fungi. The incorporation of a pyridine moiety enhances the pharmacological profile, potentially leading to new antibiotics or antifungal agents .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it useful in the synthesis of more complex molecules. For instance, it can be utilized to create various derivatives through nucleophilic substitutions or coupling reactions .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thiazolo-pyridine derivatives. Researchers synthesized a series of compounds based on the thiazolo[5,4-c]pyridine framework and tested their efficacy against various cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced cytotoxicity compared to the parent compounds .
Case Study 2: Antimicrobial Screening
In another investigation, a library of thiazolo-pyridine derivatives was screened for antimicrobial activity against Staphylococcus aureus and Candida albicans. The study found that certain derivatives exhibited significant inhibitory effects, suggesting that these compounds could lead to new therapeutic agents for treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 3-chloro-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzyme active sites, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of enzyme inhibition . The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-chloro-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine with structurally related compounds, focusing on key substituents, core motifs, and reported activities:
Key Findings:
Methoxy vs. Oxy Linkages: The methoxy group in the target compound could improve solubility relative to the oxy-linked analog (CAS 2380173-94-2), as oxygenated alkyl chains often reduce hydrophobicity .
Core Structure Variations :
- Thiazolo-pyridine systems (as in the target compound) are associated with antimicrobial activity, as evidenced by spiro-indole-thiazolo-isoxazole derivatives . In contrast, pyrido-pyrimidine cores (e.g., CAS 2380145-98-0) are more commonly linked to kinase inhibition due to their resemblance to ATP-binding motifs .
Biological Activity
The compound 3-chloro-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine is a complex molecule that incorporates a thiazolo-pyridine moiety, which has been associated with various biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies and providing detailed insights into its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 302.82 g/mol
- IUPAC Name : this compound
This compound features a chloro group and a methoxy group attached to a pyridine ring, along with a thiazolo-pyridine structure that may enhance its biological activity.
Antimicrobial Activity
Research has indicated that thiazolo-pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thiazolo structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as chlorine in this compound, may enhance its efficacy against Gram-positive bacteria.
Anti-inflammatory and Analgesic Effects
In vivo studies have demonstrated that thiazolo derivatives possess analgesic and anti-inflammatory activities. For example, a series of thiazolo compounds were tested using the acetic acid-induced writhing model and the hot plate test, showing promising results in pain relief . The specific mechanism by which these compounds exert their effects may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Anticancer Potential
Thiazolo-pyridine derivatives have also been explored for their anticancer properties. Compounds with similar structural motifs have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural features of this compound suggest potential activity in targeting specific cancer pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazolo derivatives. Studies have shown that modifications at specific positions on the thiazole or pyridine rings can significantly influence their biological efficacy . For instance, varying the substituents on the piperidine ring or altering the position of the chloro group may enhance target specificity and potency.
Study 1: Analgesic Activity Assessment
A study conducted on a series of thiazolo derivatives assessed their analgesic properties using both acute and chronic pain models. The results indicated that certain derivatives exhibited up to 70% reduction in pain responses compared to control groups .
Study 2: Antimicrobial Efficacy Evaluation
Another research focused on evaluating the antimicrobial efficacy of thiazolo-pyridines against clinical isolates. The study found that several compounds showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against S. aureus and E. coli, highlighting their potential as therapeutic agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
